2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-phenyl-2,3-dihydropyridazin-3-one
Description
The compound 2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-phenyl-2,3-dihydropyridazin-3-one features a hybrid heterocyclic architecture combining a 2,3-dihydropyridazin-3-one core with a 2-methyl-2,3-dihydroindole moiety. Key structural attributes include:
- Pyridazinone ring: A six-membered dihydroaromatic ring with two adjacent nitrogen atoms and a ketone group at position 3.
- Substituents: A phenyl group at position 6 of the pyridazinone and a 2-methyl-2,3-dihydroindole group linked via a propan-2-yl ketone bridge.
- Saturation: Partial saturation in both the indole (positions 2–3) and pyridazinone (positions 2–3) rings, which may influence conformational rigidity and solubility.
Properties
IUPAC Name |
2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-14-18-10-6-7-11-20(18)24(15)22(27)16(2)25-21(26)13-12-19(23-25)17-8-4-3-5-9-17/h3-13,15-16H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHNPTXYDDIUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O
- Melting Point : Approximately 63–65 °C
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In particular, it has shown promising results against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 3.90 |
| Staphylococcus aureus (MRSA) | <1.00 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The compound's anticancer potential has also been explored through various in vitro studies. It demonstrated cytotoxic effects on several cancer cell lines, including lung cancer (A549) and breast cancer cells. The antiproliferative activity was measured using standard assays such as MTT and colony formation assays.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.00 |
| MCF7 (Breast Cancer) | 7.50 |
| HeLa (Cervical Cancer) | 6.20 |
These findings indicate that the compound may inhibit cell proliferation effectively, making it a potential candidate for cancer therapy.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.
- Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target proteins involved in microbial resistance and cancer progression.
Case Studies
Several case studies have documented the efficacy of similar compounds with structural similarities to This compound :
- Indolylquinazolinones : These compounds exhibited significant antibacterial activity against MRSA and were effective in inhibiting biofilm formation.
- Azaheterocycles : Related compounds demonstrated potent cytotoxicity against various cancer cell lines and were evaluated for their ability to overcome drug resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural homology with derivatives reported in recent chemical inventories (). Below is a comparative analysis with two analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural homology to D262-0762.
Key Observations:
Substituent Variations: The target compound differs from D262-0756 by replacing the 4-methylphenyl group with a phenyl group and introducing a methyl substituent on the indole ring. Compared to D262-0762, the target retains the phenyl group at position 6 but lacks the extended butan-2-yl chain, which could reduce molecular flexibility and affect metabolic stability .
Molecular Weight :
- The target’s estimated molecular weight (~373.45 g/mol) aligns with D262-0762 , suggesting comparable solubility profiles. However, the absence of a 4-methyl group on the phenyl ring (vs. D262-0756/0762) might marginally decrease hydrophobicity.
Synthetic Accessibility :
- Both analogs (D262-0756 and D262-0762) are available in milligram quantities, indicating feasible synthetic routes. The target compound’s synthesis would likely require similar strategies, with modifications to incorporate the 2-methylindole and phenyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
